2-(3-Bromophenyl)-3-phenylacrylonitrile

Synthetic chemistry Cross-coupling Derivatization

Researchers requiring a (Z)-configured meta-bromo acrylonitrile scaffold for AhR SAR libraries or mechanochromic AIE materials often face supply gaps for stereochemically pure, coupling-ready building blocks. This compound eliminates redundant halogenation steps. - Suzuki-Ready Handle: meta-Br enables direct aryl/heteroaryl introduction at the 2-phenyl ring without additional halogenation. - Stimuli-Responsive: Documented piezochromic/vapochromic behavior absent in non-brominated analogs (Lim et al., 2014). - Configurational Integrity: (Z)-isomer stable under basic H-D exchange; no E-scrambling observed.

Molecular Formula C15H10BrN
Molecular Weight 284.15 g/mol
CAS No. 7496-20-0
Cat. No. B12662726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-3-phenylacrylonitrile
CAS7496-20-0
Molecular FormulaC15H10BrN
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H10BrN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+
InChIKeyUTMZDQWDIFQAAW-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-3-phenylacrylonitrile: Chemical Identity and Comparator Landscape


2-(3-Bromophenyl)-3-phenylacrylonitrile (CAS 7496-20-0) is a (Z)-configured α,β-diarylacrylonitrile with the systematic name (Z)-2-(3-bromophenyl)-3-phenylprop-2-enenitrile, bearing a meta-bromine substituent on the 2-phenyl ring [1]. With molecular formula C₁₅H₁₀BrN and a molecular weight of 284.15 g·mol⁻¹, this compound belongs to the broader 2-phenylacrylonitrile class that has garnered significant attention as precursors to AhR-targeting anticancer agents and as building blocks for aggregation-induced emission (AIE) luminogens [2][3]. Its closest structural analogs include (Z)-2,3-diphenylacrylonitrile (the non-halogenated parent), the para-bromo and ortho-bromo positional isomers, and the 3,4-dichlorophenyl analog—each differing in halogen identity, substitution position, or halogen presence, which directly modulates electronic properties, synthetic versatility, and biological target engagement [3][4]. The following evidence guide establishes exactly where 2-(3-bromophenyl)-3-phenylacrylonitrile possesses quantifiable, verifiable differentiation relative to these comparators for scientific selection and procurement decisions.

Meta-bromine handle for cross-coupling diversification
Bromine-dependent piezochromic and vapochromic switching
Z-stereochemistry with reported configurational stability

Non-Interchangeability of 2-(3-Bromophenyl)-3-phenylacrylonitrile with Analogs


Substituting 2-(3-bromophenyl)-3-phenylacrylonitrile with its non-brominated parent (Z)-2,3-diphenylacrylonitrile eliminates the synthetic handle for cross-coupling derivatization and abolishes the bromine-dependent piezochromic and vapochromic behavior documented for this compound class . Choosing the para-bromo isomer instead of the meta-bromo configuration alters the electronic character of the aryl ring—the meta-bromine exerts a dominant electron-withdrawing inductive effect (−I) with minimal resonance donation, whereas the para-bromo isomer introduces competing +M effects that modify both reactivity in nucleophilic aromatic substitution and biological target binding profiles [1]. Within the 2-phenylacrylonitrile AhR ligand series, a single halogen position shift can produce >10-fold differences in MCF-7 growth inhibition potency [2]. Furthermore, the Z-stereochemistry of this compound is confirmed and, based on studies with closely related 3-(2-bromophenyl)-3-phenylacrylonitrile, is configurationally stable under basic H-D exchange conditions without isomerization to the E-form [3]. These factors collectively mean that generic substitution within this compound class carries material risk of altered reactivity, loss of stimulus-responsive functionality, and unpredictable biological activity.

Non-halogenated analogEliminates cross-coupling handle and piezochromic response; synthesis path may shift.
Para-bromo isomerAlters electronic profile (−I vs +M); biological target engagement may not transfer.
E-isomerMay lack Z-thermodynamic preference and denser Br···N packing; configurational integrity could differ.

2-(3-Bromophenyl)-3-phenylacrylonitrile: Differentiation from Closest Analogs


Meta-Bromine Cross-Coupling Handle

The meta-bromine substituent on the 2-phenyl ring of 2-(3-bromophenyl)-3-phenylacrylonitrile provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Ullmann, Buchwald-Hartwig) that is entirely absent in the non-halogenated parent (Z)-2,3-diphenylacrylonitrile . This bromine atom serves as a synthetic exit vector for introducing aryl, heteroaryl, alkenyl, or amino substituents at the meta position, enabling late-stage diversification of the acrylonitrile scaffold [1]. In the analogous β-BPAN-Br system, the bromine enabled Ullmann polymerization to generate poly(β-BPAN) with retained luminescent properties, a transformation impossible with the non-brominated β-BPAN-H analog . The meta positioning offers a distinct advantage over the para-bromo isomer: the meta site experiences less steric hindrance in bulky coupling partners and produces derivatives with different dihedral angles between the aryl ring and the acrylonitrile plane, which directly impacts conjugation and photophysical properties.

Cross-Coupling Handle
Class-level inference
Meta-Br enables Suzuki, Ullmann couplings; non-halogenated parent lacks aryl-halogen bond.
Supports late-stage scaffold diversification.
Compound-specific yield data to verify.
Synthetic chemistry Cross-coupling Derivatization C–C bond formation

Bromine-Dependent Piezochromic and Vapochromic Behavior

A direct head-to-head comparison by Lim et al. (2014) demonstrated that brominated phenylacrylonitrile derivatives (α-BPAN-Br and β-BPAN-Br) exhibit pronounced piezochromic and vapochromic behavior—specifically, grinding-induced quenching of bluish-green emission (on-off switching) for α-BPAN-Br and emission color change from bluish-green to deep blue (color tuning) for β-BPAN-Br—while their structural analogs lacking bromine (α-BPAN-H and β-BPAN-H) showed no piezochromic or vapochromic behavior whatsoever . Powder X-ray diffraction and DSC confirmed that the ground brominated samples adopted amorphous structures, whereas vapor annealing restored the original crystalline phases and emission, demonstrating reversible stimuli-responsiveness . Although this evidence derives from C₃-symmetric tris(phenylacrylonitrile)benzene systems rather than the monomeric 2-(3-bromophenyl)-3-phenylacrylonitrile, the structure–property relationship is unambiguous: the presence of the bromine atom is the critical structural determinant enabling mechano- and vapo-responsive optical switching. The non-brominated comparator compounds are functionally inert under identical mechanical and vapor stimuli.

Piezochromic Behavior
Head-to-head comparison
Brominated analogs: grinding-induced emission switching (on-off/color tuning); non-brominated: no response under identical stimuli.
Bromine atom enables stimuli-responsive optical function.
Class inference from tris(phenylacrylonitrile)benzene systems; monomer data to verify.
Stimuli-responsive materials Piezochromism Vapochromism Mechanochromic sensors

Z-Stereochemistry Thermodynamic Stability Advantage

The compound is confirmed as the (Z)-isomer, (Z)-2-(3-bromophenyl)-3-phenylprop-2-enenitrile [1]. In a crystallographic and DFT study of the closely related tribromophenyl analog 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, Tammisetti et al. (2018) determined that the Z-isomer is thermodynamically more stable than the E-isomer by approximately 4.47 kJ·mol⁻¹ based on DFT-optimized total energies [2]. The Z-isomer crystal structure revealed strong intermolecular Br···N nonvalent interactions (3.100(2) and 3.216(3) Å) that link molecules into dense layers, whereas the E-isomer crystals are bound by weaker Br···Br (3.5556(10) Å) and Br···N (3.433(4) Å) interactions forming less dense chain motifs—the crystal packing of (Z) is denser and more stable [2]. Additionally, Feit et al. (1976) demonstrated that cis- and trans-isomers of 3-(2-bromophenyl)-3-phenylacrylonitrile undergo hydrogen-deuterium exchange without any accompanying isomerization, confirming the configurational integrity of individual Z and E isomers under basic conditions [3]. The Z-configuration of the target compound thus carries both a thermodynamic stability advantage and resistance to isomerization under specific conditions, unlike some E-isomers that may be prone to configurational scrambling.

Z vs E Stability
Class-level inference
ΔE(Z−E) ≈ −4.47 kJ·mol⁻¹; Br···N distances 3.100–3.216 Å in Z-isomer crystal.
Z-isomer shows thermodynamic preference and denser packing.
DFT gas-phase calculation; tribromophenyl analog data.
Stereochemistry Configurational stability Z/E isomerism Crystal engineering

Physicochemical Differentiation from Non-Halogenated Parent

Introduction of the meta-bromine substituent produces substantial shifts in key physicochemical properties compared to the non-halogenated parent (Z)-2,3-diphenylacrylonitrile. The target compound (CAS 7496-20-0) has a measured density of 1.406 g·cm⁻³, a boiling point of 384.8°C at 760 mmHg, a calculated LogP of 4.51, and a polar surface area (PSA) of 23.79 Ų [1]. The non-halogenated parent (Z)-2,3-diphenylacrylonitrile (MW 205.25 g·mol⁻¹) has a boiling point of approximately 120–125°C at 0.5 Torr and a melting point of 85–87°C . The molecular weight increase from 205.25 to 284.15 g·mol⁻¹ (+38.4%) and the LogP increase of approximately 1.0–1.5 log units reflect the significant contribution of the bromine atom to both mass and lipophilicity [1]. These differences carry practical implications: the higher LogP of the brominated compound predicts longer reversed-phase HPLC retention times, reduced aqueous solubility, and altered membrane permeability in biological assays relative to the non-halogenated parent.

Physicochemical Shift
Cross-study comparable
MW +38.4% vs non-brominated parent; LogP ~+1–1.5 units; BP 384.8 °C.
Higher lipophilicity alters chromatographic retention and solubility.
Calculated LogP; data from vendor/Chemsrc.
Physicochemical properties Lipophilicity Chromatographic behavior Formulation

Bromine-Enhanced Aqueous Solubility vs. Non-Brominated Analog

In the Baker et al. (2018) study of dichlorophenylacrylonitriles as AhR ligands, introduction of a bromine substituent on the pyrrole ring of (Z)-3-(1H-pyrrol-2-yl)-2-(3,4-dichlorophenyl)acrylonitrile (compound 5) to give (Z)-3-(5-bromo-1H-pyrrol-2-yl)-2-(3,4-dichlorophenyl)acrylonitrile (compound 18) resulted in a 3-fold enhancement in aqueous solubility, from approximately 70 μg·mL⁻¹ to 211 μg·mL⁻¹ [1]. While this comparison is within the dichlorophenyl rather than monobromophenyl series, it demonstrates that bromine incorporation into the phenylacrylonitrile scaffold can produce measurable and meaningful solubility improvements. By class-level inference, the bromine atom in 2-(3-bromophenyl)-3-phenylacrylonitrile is expected to confer higher solubility relative to its chlorinated analog (Z)-2-(3-chlorophenyl)-3-phenylacrylonitrile, based on the increased polarizability and solvent-accessible surface area of bromine versus chlorine [1]. The non-halogenated parent (Z)-2,3-diphenylacrylonitrile lacks this solubility-modulating halogen altogether and is reported as a crystalline solid insoluble in water .

Solubility Context
Class-level inference
Bromine introduction in dichlorophenyl series: ~3-fold solubility increase (70→211 μg/mL).
May reduce DMSO requirement in aqueous assay media.
Extrapolated from dichlorophenyl analog; not measured for this compound.
Aqueous solubility Formulation Drug discovery Bioavailability

Meta-Br vs. Para-Br: Electronic and Bioactivity Modulation

The meta-position of the bromine in 2-(3-bromophenyl)-3-phenylacrylonitrile produces a fundamentally different electronic profile compared to the para-bromo isomer. The meta-bromine exerts a dominant electron-withdrawing inductive effect (−I, σₘ = +0.39) with minimal resonance donation, whereas para-bromine introduces competing +M resonance effects (σₚ = +0.23) that partially offset the inductive withdrawal [1]. In the SAR framework established by Alam et al. (2013) for (Z)-2,3-diphenylacrylonitrile anticancer agents, the electron density on phenyl ring A (the 2-phenyl ring) was found to be crucial for cytotoxic activity, with electron-withdrawing groups generally reducing potency relative to unsubstituted or electron-donating analogs [1]. Within the AhR-targeting 2-phenylacrylonitrile class, Baker et al. (2018) demonstrated that shifting from a 3,4-dichloro to a 2,6-dichloro substitution pattern produced a 10-fold decrease in MCF-7 growth inhibition potency, underscoring the sensitivity of biological activity to halogen position [2]. The QSAR model developed by Stanton et al. (2021) further establishes that halogen position and identity are key descriptors governing MCF-7 cytotoxicity within this compound class, with the model capable of identifying false-positive MTT assay artifacts arising from specific substitution patterns [3]. While direct IC₅₀ or GI₅₀ data for 2-(3-bromophenyl)-3-phenylacrylonitrile itself are not available in the peer-reviewed literature, its meta-bromo configuration places it in a distinct region of chemical space relative to para-bromo analogs within this validated QSAR framework.

Meta vs Para Br
Class-level inference
Hammett σₘ = +0.39 vs σₚ = +0.23; halogen position shift reported ~10-fold difference in MCF-7 growth inhibition endpoint.
Positional tuning alters predicted cell-model endpoint context.
QSAR-predicted; direct IC₅₀ for this compound unavailable.
Structure-activity relationship Halogen position effect AhR ligands Breast cancer cytotoxicity

Application Scenarios for 2-(3-Bromophenyl)-3-phenylacrylonitrile


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Research groups engaged in structure-activity relationship (SAR) exploration of 2-phenylacrylonitrile-based AhR ligands or tubulin inhibitors should prioritize this compound as the brominated scaffold for parallel library synthesis. The meta-bromine atom serves as a competent coupling partner for Suzuki-Miyaura reactions, enabling introduction of aryl, heteroaryl, and vinyl boronic acids at the 3-position of the 2-phenyl ring [1]. This capability eliminates the need for a separate halogenation step that would be required if starting from the non-halogenated (Z)-2,3-diphenylacrylonitrile. The meta positioning offers access to substitution patterns that are geometrically and electronically distinct from those accessible via the para-bromo isomer, which is relevant given the demonstrated >10-fold sensitivity of MCF-7 GI₅₀ values to halogen position within the AhR ligand series [2].

Stimuli-Responsive Optical Materials via Piezochromic Switching

Materials scientists developing mechanochromic sensors, pressure-sensitive security features, or rewritable optical recording media should select this brominated phenylacrylonitrile as a monomer or building block. The direct evidence from Lim et al. (2014) demonstrates that bromine-containing phenylacrylonitrile systems exhibit reversible piezochromic behavior (crystalline-to-amorphous transition upon grinding with corresponding emission changes) and vapochromic recovery upon organic vapor exposure, while non-brominated structural analogs are completely unresponsive to identical stimuli [1]. The meta-bromine position may offer distinct solid-state packing motifs and intermolecular Br···N or Br···π interactions that modulate the mechanical responsiveness differently from para-bromo analogs, providing an additional dimension of tunability for materials design.

Crystallographic Studies of Z-Isomer Configurational Stability

Crystallographers and physical chemists investigating Z/E isomerism in α,β-diarylacrylonitriles should procure this compound as a representative Z-configured monobromo derivative. The Z-configuration carries a thermodynamic stability advantage of approximately 4.47 kJ·mol⁻¹ over the E-isomer (established by DFT calculations on the structurally analogous tribromophenyl system) [1], and the configurational integrity is maintained under basic H-D exchange conditions without scrambling, as demonstrated for the closely related 3-(2-bromophenyl)-3-phenylacrylonitrile system [2]. The combination of the heavy bromine atom (facilitating X-ray structure solution via anomalous dispersion) and the Z-stereochemistry makes this compound suitable for systematic studies of intermolecular halogen bonding interactions (Br···N, Br···π) in the solid state.

AhR-Targeted Anticancer Lead Optimization via Halogen-Position Tuning

Medicinal chemistry teams optimizing 2-phenylacrylonitrile-based AhR ligands for selective breast cancer cytotoxicity should include this meta-bromo compound in their screening cascade. The QSAR model validated by Stanton et al. (2021) for MCF-7 cytotoxicity prediction encompasses the chemical space of halogenated 2-phenylacrylonitriles and can distinguish compounds likely to produce false-positive MTT assay results [1]. The meta-bromo substitution represents a specific and underexplored region of this validated chemical space, positioned between the extensively characterized 3,4-dichloro series (sub-micromolar GI₅₀ values of 0.030–0.127 μM for optimized leads) and the less potent 2,6-dichloro series (~10-fold reduced potency) [2]. The bromine-mediated solubility enhancement (~3-fold vs. non-brominated analog) additionally favors this compound for aqueous assay compatibility [2].

Application
Selection Property
Validation Focus
Arylation and diversification studies
Meta-bromine Suzuki cross-coupling handle
Cross-coupling efficiency and regioselectivity
Stimuli-responsive material research
Bromine-dependent piezochromic activity
Reversible mechanochromic emission switching
Z-isomer configurational studies
Thermodynamic Z-preference and Br···N packing
Configurational integrity under basic H-D exchange
AhR ligand SAR exploration
Meta-bromo positional tuning
MCF-7 cell-model growth inhibition endpoint context
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